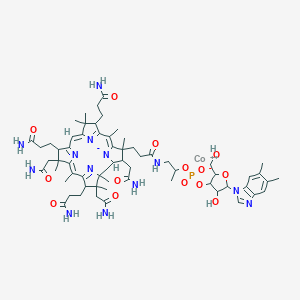
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may exert its effects through the modulation of ion channels and receptors. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. These effects may contribute to the anti-inflammatory and antinociceptive properties of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide.
Efectos Bioquímicos Y Fisiológicos
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. One area of research is the investigation of the potential therapeutic applications of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of the mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, which may provide insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may facilitate its use in future research.
Conclusion
In conclusion, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to the use of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, future research may provide insights into its potential therapeutic applications.
Métodos De Síntesis
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multistep reaction sequence. The first step involves the conversion of 4-ethylbenzenesulfonyl chloride to 4-ethylbenzenesulfonamide, which is then reacted with piperidine-4-carboxylic acid to yield 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide |
|---|---|
Fórmula molecular |
C14H20N2O3S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-7-12(8-10-16)14(15)17/h3-6,12H,2,7-10H2,1H3,(H2,15,17) |
Clave InChI |
WCLSPCQCWXMMCD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)